Desmethylnaproxen

COX Inhibition NSAID Pharmacology Enzyme Kinetics

Accurately quantify Naproxen EP Impurity A (Desmethylnaproxen) in your API and finished dosage forms. This high-purity reference standard is essential for ICH-compliant analytical method validation, stability testing, and ANDA submissions. Optimized for HPLC and LC-MS/MS workflows, it also serves as a validated CYP2C9 activity biomarker and environmental monitoring standard. Procure with confidence for regulatory compliance.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 60756-73-2
Cat. No. B1198181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylnaproxen
CAS60756-73-2
Synonyms6-desmethylnaproxen
6-o-demethylnaproxen
desmethylnaproxen
desmethylnaproxen, (+-)-isomer
desmethylnaproxen, (S)-isome
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
InChIInChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)
InChIKeyXWJUDDGELKXYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylnaproxen (CAS 60756-73-2): Baseline Characteristics and Procurement Relevance


Desmethylnaproxen (O-Desmethylnaproxen, CAS 60756-73-2) is a primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen, formed via O-demethylation catalyzed primarily by cytochrome P450 isoforms CYP2C9 and CYP1A2 [1]. Chemically, it is a naphthol derivative (2-(6-hydroxynaphthalen-2-yl)propanoic acid) with a molecular weight of 216.23 g/mol [1]. It is recognized as a major drug metabolite and an environmental contaminant .

Desmethylnaproxen (CAS 60756-73-2): Why In-Class Compounds Cannot Be Simply Interchanged


Generic substitution of naproxen analogs is not straightforward because Desmethylnaproxen is not merely an inactive metabolite but possesses distinct pharmacological and physicochemical properties that differ from naproxen and other related compounds. Its formation is highly dependent on specific cytochrome P450 enzymes, and its unique metabolic fate (sulfation vs. glucuronidation) and higher protein binding affinity can lead to different pharmacokinetic and safety profiles [1][2]. Furthermore, as a recognized pharmacopeial impurity, its presence must be strictly controlled in naproxen formulations, underscoring its distinct identity .

Desmethylnaproxen (CAS 60756-73-2): Quantifiable Differentiation from Naproxen and Other Analogs


COX Inhibition Potency: Desmethylnaproxen vs. Naproxen and 6-MNA

Desmethylnaproxen's COX inhibitory activity is significantly reduced compared to naproxen and the nabumetone metabolite 6-MNA. In a purified enzyme assay, naproxen analogs were screened; the extent of inhibition for compounds lacking the 6-methoxy group (like desmethylnaproxen) was reported as 'no inhib., less than 10% inhibition up to inhibitor concentrations of 25 μm' [1]. In contrast, 6-MNA (α-demethylnaproxen) acts as a competitive COX inhibitor with Ki values of 21 and 19 μM for ovine COX-1 and -2, respectively , and IC50 values of 70 and 20 μM for human recombinant COX-1 and -2 .

COX Inhibition NSAID Pharmacology Enzyme Kinetics

Cytotoxicity Profile: Direct Comparison of Desmethylnaproxen and Naproxen on Fibroblasts

In a direct head-to-head in vitro study on mouse connective tissue fibroblast cells (L929), Desmethylnaproxen demonstrated quantifiable cytotoxicity, whereas naproxen did not reach a 50% inhibitory concentration (IC50). The IC50 for Desmethylnaproxen was determined to be 0.7 μg/mL [1]. In the same assay, 'none of naproxen concentration was caused 50% cell death' [1].

Cytotoxicity In Vitro Toxicology Metabolite Safety

Plasma Protein Binding: Higher Affinity of Desmethylnaproxen Compared to Naproxen

In a human pharmacokinetic study, Desmethylnaproxen exhibited a significantly higher extent of plasma protein binding than its parent compound. The unconjugated fraction of Desmethylnaproxen was reported as 100% bound, compared to 98% for naproxen [1].

Pharmacokinetics Plasma Protein Binding Drug Distribution

Metabolic Fate: Sulfation of Desmethylnaproxen by SULT1A1

Desmethylnaproxen undergoes a distinct phase II metabolic pathway, sulfation, which is not a primary route for the parent compound naproxen (which mainly undergoes glucuronidation). A study on human cytosolic sulfotransferases (SULTs) identified that 7 of 13 human SULT isoforms can sulfate Desmethylnaproxen (O-DMN), with SULT1A1 being the most active [1]. The O-DMN-sulfating activity in human liver and small intestine cytosols was determined to be 502.5 and 497.2 pmol·min⁻¹·(mg protein)⁻¹, respectively [1]. At a 10 μmol·L⁻¹ concentration, SULT1A1 activity was nearly two orders of magnitude higher than SULT1A3 [1].

Drug Metabolism Phase II Metabolism Sulfotransferase

CYP2C9 Phenotyping: Desmethylnaproxen as a Biomarker for Enzyme Activity

The formation of Desmethylnaproxen from naproxen is a selective marker for CYP2C9 activity. A study in Yup'ik Alaska Native participants found that the urinary ratio of (S)-O-desmethylnaproxen to unchanged (S)-naproxen was significantly different between CYP2C9 genotypes. The average ratio was 18.0 ± 8.0 for the homozygous reference group (CYP2C9 Met1) and 10.3 ± 6.6 for the variant carrier group (CYP2C9 Leu1) [1]. This difference was statistically significant (P = 0.011) [1].

Pharmacogenetics CYP2C9 Phenotyping Drug Metabolism

Regulatory Status: Desmethylnaproxen as a Pharmacopeial Impurity Reference Standard

Desmethylnaproxen is officially recognized as Naproxen EP Impurity A (European Pharmacopoeia) and as Desmethyl Naproxen (USP) [1]. It is supplied as a fully characterized chemical compound used as a reference standard for the analysis of naproxen active pharmaceutical ingredient (API) and finished products [1]. Its detection and quantification are critical for regulatory compliance to ensure pharmaceutical quality and purity .

Quality Control Reference Standard Pharmaceutical Analysis

Desmethylnaproxen (CAS 60756-73-2): Recommended Research and Industrial Application Scenarios


Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

As a designated pharmacopeial impurity (Naproxen EP Impurity A/USP impurity), high-purity Desmethylnaproxen is an essential reference standard for developing and validating analytical methods (HPLC, LC-MS/MS) to quantify and control impurity levels in naproxen API and finished dosage forms . Its procurement ensures compliance with regulatory requirements (ICH, USP, EP) for pharmaceutical quality control, stability testing, and ANDA submissions .

Probe Substrate for In Vitro CYP2C9 and SULT Enzyme Activity Studies

Desmethylnaproxen serves as a specific substrate for CYP2C9-mediated O-demethylation [1] and for sulfation by human SULT1A1 [2]. It can be used in in vitro assays using human liver microsomes or recombinant enzymes to characterize CYP2C9 and SULT activity, investigate metabolic stability, and assess potential drug-drug interactions [1][2]. This application leverages its distinct metabolic pathways compared to the parent drug naproxen.

Pharmacogenetic Biomarker for CYP2C9 Phenotyping in Clinical Research

The urinary ratio of Desmethylnaproxen to naproxen is a validated, non-invasive biomarker for in vivo CYP2C9 activity [1]. This makes Desmethylnaproxen (along with naproxen) a valuable tool in pharmacogenetic studies aimed at correlating CYP2C9 genotype with metabolic phenotype, predicting drug response, and understanding inter-individual variability in NSAID pharmacokinetics [1].

Analytical Reference for Metabolite Identification in Toxicology and Environmental Studies

As a major metabolite of naproxen and a known environmental contaminant, Desmethylnaproxen is used as an analytical standard for developing and validating sensitive LC-MS/MS methods to detect and quantify naproxen and its metabolites in biological fluids (plasma, urine, saliva) [3][4] and environmental samples (wastewater) [5]. This supports forensic toxicology, clinical pharmacokinetic studies, and environmental monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylnaproxen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.